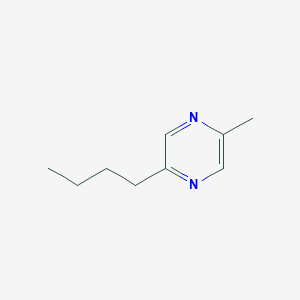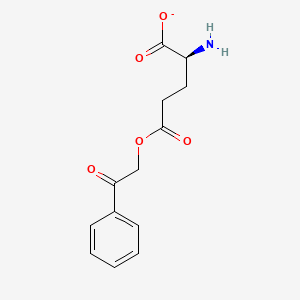
(2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate is a synthetic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a keto group, and a phenylethoxy group attached to a pentanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate typically involves multi-step organic reactions. One common method includes the protection of amino and carboxyl groups, followed by the introduction of the phenylethoxy group through esterification or etherification reactions. The final step often involves deprotection to yield the target compound. Reaction conditions such as temperature, pH, and the use of catalysts can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the phenylethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme-substrate interactions, protein-ligand binding, and metabolic pathways. Its unique structure allows for the investigation of specific biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. It may be explored for its efficacy in treating certain diseases or conditions, although detailed studies are required to confirm its medical benefits.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biochemical and physiological processes. Detailed studies are needed to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate include other amino acid derivatives with keto and phenylethoxy groups. Examples include:
- (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)hexanoate
- (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)butanoate
Uniqueness
What sets this compound apart is its specific pentanoate backbone and the positioning of functional groups. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
24171-61-7 |
|---|---|
Molekularformel |
C13H14NO5- |
Molekulargewicht |
264.25 g/mol |
IUPAC-Name |
(2S)-2-amino-5-oxo-5-phenacyloxypentanoate |
InChI |
InChI=1S/C13H15NO5/c14-10(13(17)18)6-7-12(16)19-8-11(15)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,17,18)/p-1/t10-/m0/s1 |
InChI-Schlüssel |
POVSGGVNVNOLDN-JTQLQIEISA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CC[C@@H](C(=O)[O-])N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCC(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


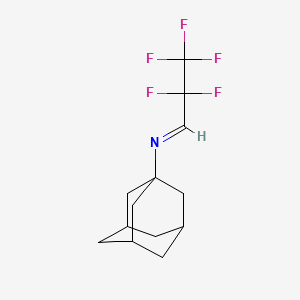
![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
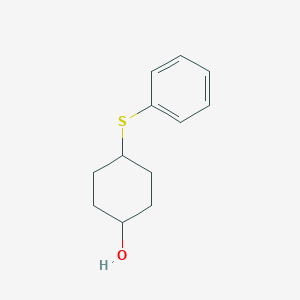

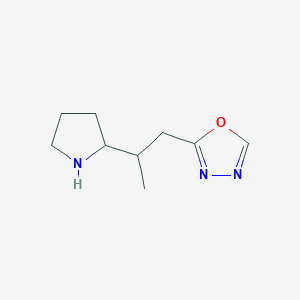

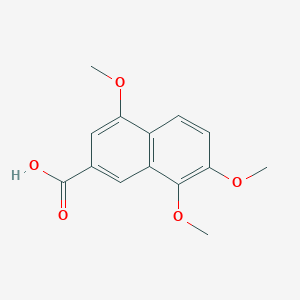
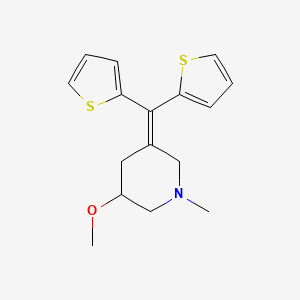
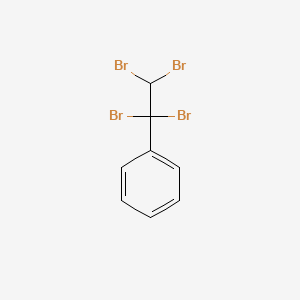
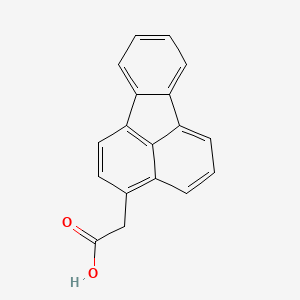

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
